molecular formula C11H10N4O4S B603513 4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid CAS No. 1091563-53-9

4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid

Cat. No.: B603513
CAS No.: 1091563-53-9
M. Wt: 294.29g/mol
InChI Key: OHKXCAFMCSYUAY-UHFFFAOYSA-N
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Description

4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid is a complex organic compound with a unique structure that includes a tetrazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid typically involves multiple steps, starting with the preparation of the tetrazole ring and subsequent attachment to the benzoic acid moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid include other tetrazole derivatives and benzoic acid derivatives. These compounds may share similar structural features and chemical properties.

Uniqueness

What sets this compound apart is its unique combination of a tetrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1091563-53-9

Molecular Formula

C11H10N4O4S

Molecular Weight

294.29g/mol

IUPAC Name

4-[5-(1-carboxyethylsulfanyl)tetrazol-1-yl]benzoic acid

InChI

InChI=1S/C11H10N4O4S/c1-6(9(16)17)20-11-12-13-14-15(11)8-4-2-7(3-5-8)10(18)19/h2-6H,1H3,(H,16,17)(H,18,19)

InChI Key

OHKXCAFMCSYUAY-UHFFFAOYSA-N

SMILES

CC(C(=O)O)SC1=NN=NN1C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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